Hexyl heptanoate
CAS No.: 1119-06-8
Cat. No.: VC20969806
Molecular Formula: C35H34N4O8
Molecular Weight: 638.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1119-06-8 |
---|---|
Molecular Formula | C35H34N4O8 |
Molecular Weight | 638.7 g/mol |
IUPAC Name | hexyl heptanoate |
Standard InChI | InChI=1S/C13H26O2/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h3-12H2,1-2H3 |
Standard InChI Key | IFOGOHVJHKKYCT-UHFFFAOYSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)O[C@H]2C=C[C@H](O[C@@H]2CO/N=C\3/[C@H]4CCN5C(=O)N(C(=O)N5[C@H]4[C@@H]([C@H]6[C@@H]3O6)O)C7=CC=CC=C7)C8=CC=CC=C8 |
SMILES | CCCCCCC(=O)OCCCCCC |
Canonical SMILES | COC1=CC=C(C=C1)OC2C=CC(OC2CON=C3C4CCN5C(=O)N(C(=O)N5C4C(C6C3O6)O)C7=CC=CC=C7)C8=CC=CC=C8 |
Introduction
Chemical Identity and Structure
Hexyl heptanoate (CAS: 1119-06-8) is an organic compound with the molecular formula C₁₃H₂₆O₂ and a molecular weight of 214.34 g/mol . It belongs to the class of fatty acid esters, specifically heptanoate esters. The compound's structure features a hexyl group connected to a heptanoate moiety through an ester linkage.
Nomenclature and Identifiers
The compound is known by several synonyms and identifiers, which are summarized in Table 1.
Table 1: Nomenclature and Identifiers of Hexyl Heptanoate
Parameter | Value |
---|---|
IUPAC Name | Hexyl heptanoate |
Common Synonyms | Hexyl enanthate, Heptanoic acid hexyl ester, 1-Hexyl heptanoate |
CAS Registry Number | 1119-06-8 |
PubChem CID | 517970 |
InChI Key | IFOGOHVJHKKYCT-UHFFFAOYSA-N |
European Community (EC) Number | 601-140-0 |
FEMA Number | 4337 |
JECFA Number | 1872 |
ChEBI ID | CHEBI:172781 |
Structural Representation
Hexyl heptanoate can be represented by the SMILES notation CCCCCCC(=O)OCCCCCC, which indicates its linear structure with an ester linkage connecting the heptanoyl and hexyl groups . This structure is crucial for understanding its physical and chemical properties, as well as its behavior in various applications.
Physical and Chemical Properties
The physical and chemical properties of hexyl heptanoate determine its behavior in various environments and applications. These properties are summarized in Table 2.
Table 2: Physical and Chemical Properties of Hexyl Heptanoate
Thermodynamic Properties
The NIST WebBook and Web Thermo Tables (WTT) provide critically evaluated thermodynamic data for hexyl heptanoate. These include enthalpy of vaporization, heat capacity at saturation pressure, and heat capacity at constant pressure across temperature ranges from 200 K to 1000 K . The compound's triple point occurs at 225.29 K, while its critical temperature is estimated to be around 693.9 K .
Transport Properties
Viscosity and thermal conductivity data are available for hexyl heptanoate in both liquid and gas phases across various temperature ranges. For the liquid phase in equilibrium with gas, viscosity measurements exist from approximately 288 K to 690 K . These transport properties are essential for understanding the compound's behavior in fluid dynamics applications.
Classification and Biological Role
Chemical Classification
Hexyl heptanoate is classified as a heptanoate ester, a category of fatty acid esters. According to ChEBI and PubChem, it is obtained by the formal condensation of the carboxy group of heptanoic acid (enanthic acid) with hexan-1-ol . Chemically, it belongs to the broader family of alkyl esters, which have been extensively studied for their properties and applications.
Applications and Uses
Flavor and Fragrance Industry
Hexyl heptanoate serves primarily as a flavoring agent in the food industry. It is recognized by the Flavor and Extract Manufacturers Association (FEMA) with the designation number 4337 . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assigned it the flavor number 1872 and evaluated it in 2008, determining that there is "no safety concern at current levels of intake when used as a flavoring agent" .
Cosmetic Applications
As part of the broader class of alkyl esters, compounds similar to hexyl heptanoate are used in cosmetic formulations. The Cosmetic Ingredient Review (CIR) has conducted safety assessments of alkyl esters, including similar compounds like hexyl heptanoate . These compounds may contribute to the texture, spreadability, and other sensory properties of cosmetic products.
Analytical Methods and Detection
Chromatographic Analysis
Hexyl heptanoate can be analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC). A specific method has been documented using the Newcrom R1 HPLC column with a mobile phase containing acetonitrile, water, and phosphoric acid . For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid. This method is scalable and suitable for both analytical and preparative separations.
Spectroscopic Identification
The compound can be identified and characterized using various spectroscopic techniques, including:
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Mass Spectrometry (MS)
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared (IR) Spectroscopy
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Gas Chromatography (GC)
These techniques allow for the confirmation of the compound's structure and purity in various samples and formulations.
Research Findings and Scientific Interest
Oxidation Kinetics Research
While specific research on hexyl heptanoate is limited in the provided sources, related compounds such as methyl heptanoate have been studied in detail. Research on methyl heptanoate oxidation kinetics, for example, has contributed to understanding the oxidation of vegetable oil methyl esters, which is relevant to biofuel applications . This type of research might provide insights into the chemical behavior of hexyl heptanoate under similar conditions.
Structure-Property Relationships
The physical and chemical properties of hexyl heptanoate, like other alkyl esters, are strongly influenced by its molecular structure. The length of both the acid and alcohol portions of the ester affects properties such as boiling point, melting point, and solubility. These structure-property relationships are important for understanding the behavior of hexyl heptanoate in various applications and formulations.
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